molecular formula C26H23N3O2 B11682485 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11682485
M. Wt: 409.5 g/mol
InChI Key: DJQSSJIWDRRJBD-UHFFFAOYSA-N
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Description

3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by the presence of a piperidine ring, a toluidine group, and an isoxazole ring fused to an anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves the reaction of 5-chloroanthra[1,9-cd]-6-isoxazolone with piperidine and 2-toluidine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized isoxazole compounds .

Scientific Research Applications

3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives, such as:

Uniqueness

What sets 3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and toluidine groups, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

10-(2-methylanilino)-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H23N3O2/c1-16-9-3-6-12-19(16)27-20-15-21(29-13-7-2-8-14-29)24-23-22(20)25(30)17-10-4-5-11-18(17)26(23)31-28-24/h3-6,9-12,15,27H,2,7-8,13-14H2,1H3

InChI Key

DJQSSJIWDRRJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCCC6

Origin of Product

United States

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